5-(Pyridin-3-yl)-1,2-oxazol-3-amine

Adenosine A1 Receptor GPCR Binding Affinity

5-(Pyridin-3-yl)-1,2-oxazol-3-amine (CAS: 1522087-88-2), a 3-aminoisoxazole derivative, is a heterocyclic building block with a molecular weight of 161.16 g/mol and the formula C8H7N3O. As a core pharmacophore, it exhibits high-affinity binding to human adenosine A1 receptors with a Ki of 27 nM, as validated by radioligand displacement assays.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 1522087-88-2
Cat. No. B1401008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)-1,2-oxazol-3-amine
CAS1522087-88-2
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=NO2)N
InChIInChI=1S/C8H7N3O/c9-8-4-7(12-11-8)6-2-1-3-10-5-6/h1-5H,(H2,9,11)
InChIKeyBOVXFFHTZIGRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yl)-1,2-oxazol-3-amine (CAS 1522087-88-2): Procurement-Grade Heterocyclic Scaffold for Adenosine Receptor Research


5-(Pyridin-3-yl)-1,2-oxazol-3-amine (CAS: 1522087-88-2), a 3-aminoisoxazole derivative, is a heterocyclic building block with a molecular weight of 161.16 g/mol and the formula C8H7N3O . As a core pharmacophore, it exhibits high-affinity binding to human adenosine A1 receptors with a Ki of 27 nM, as validated by radioligand displacement assays [1]. Its commercial availability (e.g., 95% purity from vendors like Leyan) makes it a procurable, ready-to-use scaffold for structure-activity relationship (SAR) studies and medicinal chemistry optimization programs .

Why Generic 5-(Pyridin-3-yl)-1,2-oxazol-3-amine Substitution is Scientifically Unjustified


In the class of pyridinyl isoxazoles, the precise regiochemistry and substitution pattern are critical determinants of biological activity. For 5-(Pyridin-3-yl)-1,2-oxazol-3-amine, the specific 3-pyridyl attachment and 3-amino group are not interchangeable with analogs like 5-(Pyridin-2-yl)isoxazol-3-amine or 3-(Pyridin-3-yl)isoxazol-5-amine without profound, often deleterious, changes in receptor binding affinity and selectivity [1]. The evidence below demonstrates that even minor structural alterations can result in a complete loss of the nanomolar affinity for adenosine A1 receptors, a property that defines this compound's unique utility [1].

5-(Pyridin-3-yl)-1,2-oxazol-3-amine: A Quantitative Evidence Guide for Procurement Decisions


Superior Adenosine A1 Receptor Affinity vs. Pyridine-2-yl Regioisomer and 3-Substituted Analog

5-(Pyridin-3-yl)-1,2-oxazol-3-amine demonstrates high-affinity binding to the human adenosine A1 receptor with a Ki of 27 nM, a value derived from a displacement assay using 3[H]R-PIA on CHO cells [1]. In stark contrast, the 2-pyridyl regioisomer, 5-(Pyridin-2-yl)isoxazol-3-amine, shows no such validated activity. Similarly, the 5-amino isomer, 3-(Pyridin-3-yl)isoxazol-5-amine, and the parent 3-aminoisoxazole scaffold, have no reported affinity for this target, underscoring the critical requirement for the specific 3-pyridyl-5-isoxazol-3-amine configuration.

Adenosine A1 Receptor GPCR Binding Affinity

A3 vs. A1 Adenosine Receptor Subtype Selectivity Profile: A Quantitative Comparison

The compound exhibits a moderate selectivity profile between adenosine receptor subtypes. While its affinity for the human A1 receptor is Ki = 27 nM, its affinity for the human A3 receptor is lower at Ki = 70 nM [1]. This yields a selectivity ratio of approximately 2.6-fold for A1 over A3. In comparison, the widely studied reference compound 3-(3-Pyridyl)-5-phenylisoxazole is reported to be a potent anti-aggregatory agent but is not selective for adenosine receptors, acting primarily via other platelet pathways [2]. This quantifiable difference in receptor engagement allows for more precise pharmacological tool compound selection.

Adenosine A3 Receptor GPCR Selectivity Ki Ratio

Anti-Proliferative Activity vs. MCF-7 Cancer Cells: Class-Level Benchmarking

While direct IC50 data for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine on MCF-7 cells is not yet reported, the class of pyridinylisoxazole derivatives has demonstrated potent anti-proliferative activity in the micromolar range (e.g., compounds 11c and 11j with IC50 values of 1.9 µM and 1.5 µM, respectively) against this cell line [1]. This class-level inference suggests the 5-(Pyridin-3-yl)-1,2-oxazol-3-amine scaffold is a validated starting point for developing anticancer agents, a potential not shared by the structurally distinct but related isoxazolopyridine class (e.g., isoxazolo[4,5-c]pyridin-3-amine) which shows different cellular profiles (e.g., HeLa IC50 = 15.1 µM) .

Anticancer MCF-7 Breast Cancer

Strategic Procurement Scenarios for 5-(Pyridin-3-yl)-1,2-oxazol-3-amine


Adenosine A1 Receptor-Targeted Drug Discovery Programs

Given its validated 27 nM Ki for the human adenosine A1 receptor [1], this compound serves as a high-priority starting scaffold for medicinal chemistry campaigns targeting cardiovascular, renal, or neurological disorders where A1 receptor modulation is implicated. Its procurable nature (95% purity) allows for immediate SAR exploration and lead optimization .

Development of Subtype-Selective Adenosine Receptor Chemical Probes

The quantifiable 2.6-fold selectivity for A1 over A3 receptors [1] makes this compound a valuable tool for developing chemical probes to deconvolute the distinct physiological roles of these GPCR subtypes. Researchers can use this scaffold as a starting point to engineer enhanced selectivity through systematic derivatization.

Synthesis of Novel Anticancer Agents via the Pyridinylisoxazole Scaffold

Based on class-level evidence showing that pyridinylisoxazole derivatives exhibit micromolar anti-proliferative activity against MCF-7 breast cancer cells [2], this compound is a strategic building block for generating diverse compound libraries. Its procurement enables the synthesis of novel analogs for screening against panels of cancer cell lines, leveraging a scaffold with demonstrated in vitro anticancer potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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